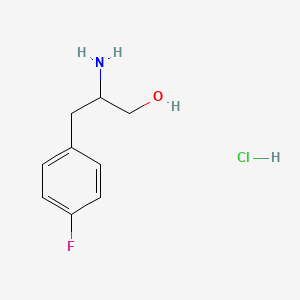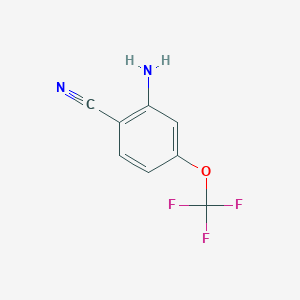amine CAS No. 1094641-63-0](/img/structure/B1373495.png)
[(3-Fluoro-4-methylphenyl)methyl](methyl)amine
Vue d'ensemble
Description
(3-Fluoro-4-methylphenyl)methylamine is an organic compound that belongs to the class of substituted amines It features a benzene ring substituted with a fluorine atom at the third position and a methyl group at the fourth position, connected to a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
N-Alkylation of (3-Fluoro-4-methylphenyl)methanol
Starting Material: (3-Fluoro-4-methylphenyl)methanol
Reagents: Methylamine, a suitable base (e.g., sodium hydride)
Conditions: The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Procedure: The (3-Fluoro-4-methylphenyl)methanol is first deprotonated using sodium hydride, followed by the addition of methylamine to form the desired product.
-
Reductive Amination
Starting Material: (3-Fluoro-4-methylbenzaldehyde)
Reagents: Methylamine, a reducing agent (e.g., sodium cyanoborohydride)
Conditions: The reaction is carried out in a solvent like methanol or ethanol.
Procedure: The (3-Fluoro-4-methylbenzaldehyde) is reacted with methylamine in the presence of a reducing agent to yield (3-Fluoro-4-methylphenyl)methylamine.
Industrial Production Methods
Industrial production methods for (3-Fluoro-4-methylphenyl)methylamine typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the amine group can lead to the formation of the corresponding imine or nitrile.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in anhydrous solvents like ether or THF.
Products: Reduction can convert the compound into a more saturated amine or alcohol derivative.
-
Substitution
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: Typically performed in inert solvents like dichloromethane.
Products: Substitution reactions can introduce different functional groups onto the benzene ring or the amine group.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: (3-Fluoro-4-methylphenyl)methylamine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biochemical Studies: The compound can be used to study the effects of fluorine and methyl substitutions on biological activity and receptor binding.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and advanced materials with specific properties imparted by the fluorine and methyl groups.
Mécanisme D'action
The mechanism of action of (3-Fluoro-4-methylphenyl)methylamine depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and metabolic stability, while the methyl group can influence lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Fluorophenyl)methylamine: Lacks the methyl group at the fourth position, which can affect its chemical reactivity and biological activity.
(4-Methylphenyl)methylamine: Lacks the fluorine atom, which can influence its binding affinity and metabolic stability.
(3-Fluoro-4-methylphenyl)methylamine: Has an ethyl group instead of a methyl group, which can alter its lipophilicity and pharmacokinetic properties.
Uniqueness
(3-Fluoro-4-methylphenyl)methylamine is unique due to the combined presence of both fluorine and methyl groups, which can synergistically enhance its chemical and biological properties. The fluorine atom can improve binding interactions and metabolic stability, while the methyl group can influence solubility and membrane permeability.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHANYKHHPUQFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


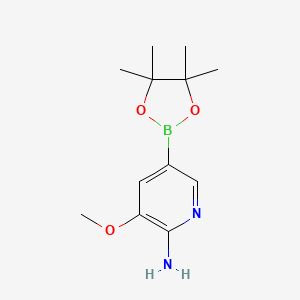
![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)
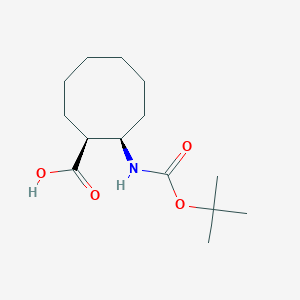
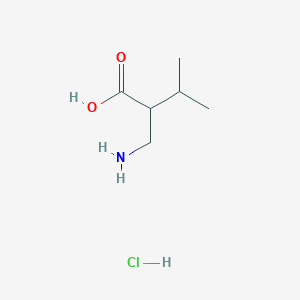
![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)
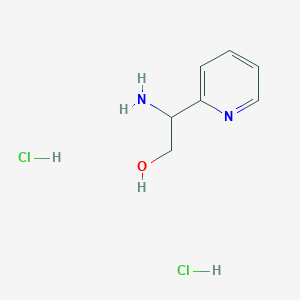
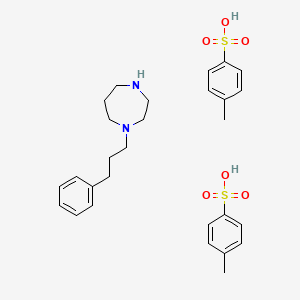


![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)
